![molecular formula C9H8ClNO2 B1609644 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime CAS No. 56472-72-1](/img/structure/B1609644.png)

1-[p-Chlorophenyl]-1,2-propanedione-2-oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

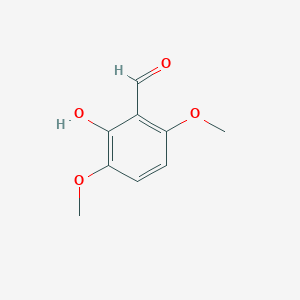

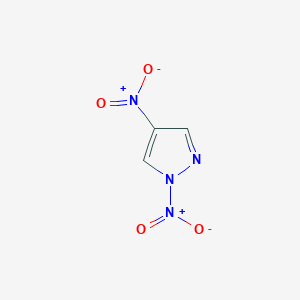

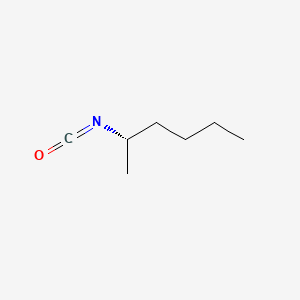

1-[p-Chlorophenyl]-1,2-propanedione-2-oxime, also known as p-chlorophenylacetone oxime, is an organic compound used in a variety of scientific research applications. It is a colorless solid with a molecular formula of C7H7ClNO. It is a derivative of acetone with a chlorine atom attached to the phenyl group and an oxime group attached to the carbonyl group. It is used in a variety of applications, including synthesis, scientific research, and biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Screening

A study led by Kochhar and Williams (1965) discusses the synthesis of oximino-esters of 1-phenyl-1,2-propanedione-2-oxime among other compounds, which were prepared for pharmacological screening. These compounds exhibited ataractic (tranquilizing) activity, with certain analogs showing significant effectiveness as tranquilizers. This highlights the compound's potential application in developing therapeutic agents aimed at managing anxiety or related conditions (M. Kochhar & B. B. Williams, 1965).

Enantioselective Catalysis

Toukoniitty et al. (2000) investigated the effects of oxygen and the catalyst reduction temperature in the enantioselective hydrogenation of 1-phenyl-1,2-propanedione. Their findings underscore the importance of controlling these parameters to achieve high enantiomeric excesses of the hydrogenation product. This research points to the compound's utility in asymmetric synthesis, a key area in the production of enantiomerically pure pharmaceuticals (E. Toukoniitty et al., 2000).

Coordination Chemistry

In coordination chemistry, the structural study of N(4)-substituted thiosemicarbazone prepared from 1-phenyl-1,2-propanedione-2-oxime by Bermejo et al. (2001) explores the compound's ability to form complex structures with nickel(II), revealing insights into its coordination behavior. Such studies are crucial for the development of metal-organic frameworks (MOFs) and other coordination compounds with potential applications in catalysis, separation, and storage (E. Bermejo et al., 2001).

Chemical Sensing and Extraction

Izquierdo et al. (1991) focused on the solvent extraction properties of 1-phenyl-1,2-propanedione-2-oxime and its metal complexes, shedding light on its potential use in analytical chemistry, particularly in the extraction and pre-concentration of metal ions from various matrices. Such applications are vital for environmental monitoring and the purification of chemical substances (A. Izquierdo et al., 1991).

Analytical Applications

The work by Reddy et al. (2003) introduced 1-phenyl-1,2-propanedione-2-oxime thiosemicarbazone as a new reagent for the spectrophotometric determination of copper(II) and nickel(II), demonstrating its utility in the analytical quantification of these metals in edible oils and seeds. This contributes significantly to the field of food safety and quality control, offering a reliable method for detecting trace metals in food products (K. Reddy et al., 2003).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime involves the reaction of p-chlorobenzaldehyde with acetone followed by the addition of hydroxylamine hydrochloride to form the oxime.", "Starting Materials": [ "p-chlorobenzaldehyde", "acetone", "hydroxylamine hydrochloride", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Mix p-chlorobenzaldehyde and acetone in the presence of sodium hydroxide and water to form 1-[p-Chlorophenyl]-1,2-propanedione.", "Step 2: Add hydroxylamine hydrochloride to the reaction mixture and stir for several hours to form 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime.", "Step 3: Extract the oxime product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 4: Purify the product by recrystallization from ethanol." ] } | |

| 56472-72-1 | |

Molekularformel |

C9H8ClNO2 |

Molekulargewicht |

197.62 g/mol |

IUPAC-Name |

(2Z)-1-(4-chlorophenyl)-2-hydroxyiminopropan-1-one |

InChI |

InChI=1S/C9H8ClNO2/c1-6(11-13)9(12)7-2-4-8(10)5-3-7/h2-5,13H,1H3/b11-6- |

InChI-Schlüssel |

OGDUXQIKSLKHFR-WDZFZDKYSA-N |

Isomerische SMILES |

C/C(=N/O)/C(=O)C1=CC=C(C=C1)Cl |

SMILES |

CC(=NO)C(=O)C1=CC=C(C=C1)Cl |

Kanonische SMILES |

CC(=NO)C(=O)C1=CC=C(C=C1)Cl |

| 56472-72-1 | |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1609561.png)

![tert-Butyl 4-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1609576.png)